Structural Differentiation from the Closest 2,4-Dimethyl Analog Associated with Physicochemical Profile Shifts
The target compound (4-methyl-9-phenyl) is distinguished from the closest disclosed analog, 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione, by a key methyl deletion at the 2-position. This structural variance directly reduces the molecular weight from 335.4 g/mol to 321.3 g/mol and alters the hydrogen bond donor/acceptor landscape compared to the N-methylated analog . Based on scaffold-specific SAR studies in pyrimidoisoquinolinequinones, such N-alkylation changes are correlated with significant shifts in LogP, a critical determinant of cellular permeability [1].
| Evidence Dimension | Molecular Formula and Weight Difference |
|---|---|
| Target Compound Data | C18H15N3O3; 321.3 g/mol |
| Comparator Or Baseline | 2,4-dimethyl-9-phenyl analog: C19H17N3O3; 335.4 g/mol |
| Quantified Difference | Δ Molecular Weight: -14.1 g/mol (loss of CH2); Significantly altered LogP based on scaffold SAR |
| Conditions | N/A (Structural and in silico inference based on class SAR) |
Why This Matters
For procurement, this structural distinction ensures users receive a compound with known mechanistic governance, as the 2-position methylation has been shown to drastically alter the anti-proliferative activity in related quinone-based analogs.
- [1] Vásquez, D., et al. Studies on quinones. Part 46. Synthesis and in vitro antitumor evaluation of aminopyrimidoisoquinolinequinones. European Journal of Medicinal Chemistry, 2010, 45(11), 5234-5242. View Source
